molecular formula C10H21NS2 B13012152 N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine

N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine

Cat. No.: B13012152
M. Wt: 219.4 g/mol
InChI Key: QYYKAKSPWLVDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine is an organic compound characterized by its unique structure, which includes an ethylthio group attached to a propyl chain, and a dimethylthietan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity. The process might include continuous flow reactors to ensure consistent production and quality control measures to monitor the reaction progress and product purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The ethylthio group can form interactions with proteins or enzymes, potentially inhibiting their activity. The amine group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and function .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Dimethylaminopropyl)-2,2-dimethylthietan-3-amine
  • N-(3-Methylthio)propyl)-2,2-dimethylthietan-3-amine
  • N-(3-Ethylthio)propyl)-2,2-dimethylthietan-3-amine

Uniqueness

N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H21NS2

Molecular Weight

219.4 g/mol

IUPAC Name

N-(3-ethylsulfanylpropyl)-2,2-dimethylthietan-3-amine

InChI

InChI=1S/C10H21NS2/c1-4-12-7-5-6-11-9-8-13-10(9,2)3/h9,11H,4-8H2,1-3H3

InChI Key

QYYKAKSPWLVDNP-UHFFFAOYSA-N

Canonical SMILES

CCSCCCNC1CSC1(C)C

Origin of Product

United States

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